头孢美诺欣盐酸盐

描述

头孢美诺欣盐酸盐是一种新型广谱第三代头孢菌素类抗生素。它通常用于治疗女性妇科和产科感染。 该化合物对多种革兰氏阳性和革兰氏阴性细菌具有高度活性 .

科学研究应用

头孢美诺欣盐酸盐具有广泛的科学研究应用,包括:

化学: 它被用作研究头孢菌素类抗生素的模型化合物。

生物学: 它被用于研究抗生素对细菌细胞壁合成的影响。

医学: 它被用于治疗细菌感染,特别是在妇科和产科病例中。

作用机制

头孢美诺欣盐酸盐的杀菌活性源于通过与青霉素结合蛋白(PBP)的亲和力抑制细胞壁合成。该化合物在各种β-内酰胺酶存在下是稳定的,包括青霉素酶和一些头孢菌素酶。 分子靶标包括肽聚糖合成酶FtsI和青霉素结合蛋白1A .

生化分析

Biochemical Properties

The bactericidal activity of Cefmenoxime hydrochloride results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . It is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases . Cefmenoxime hydrochloride shows a high binding affinity for penicillin-binding proteins (PBP)-3 and -1a .

Cellular Effects

Cefmenoxime hydrochloride has broad-spectrum activity against Gram-positive and Gram-negative bacteria . Its bactericidal activity results from the inhibition of cell wall synthesis, which affects various types of cells and cellular processes . It influences cell function by disrupting the integrity of the bacterial cell wall, leading to cell death .

Molecular Mechanism

The mechanism of action of Cefmenoxime hydrochloride involves the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . It binds to these proteins, which are essential for the synthesis of the bacterial cell wall. This binding inhibits the final step of cell wall biosynthesis, leading to cell lysis and death .

Temporal Effects in Laboratory Settings

It is known that Cefmenoxime hydrochloride is not appreciably metabolized, and its half-life is approximately 1 hour .

Dosage Effects in Animal Models

It is known that Cefmenoxime hydrochloride is relatively nontoxic and has a relatively high therapeutic index .

Metabolic Pathways

Cefmenoxime hydrochloride is not appreciably metabolized . It is excreted unchanged in the kidneys

Transport and Distribution

It is known that Cefmenoxime hydrochloride is bioavailable approximately 100% following intramuscular injection .

Subcellular Localization

Given its mechanism of action, it is likely that Cefmenoxime hydrochloride localizes to the bacterial cell wall where it exerts its effects .

准备方法

合成路线和反应条件

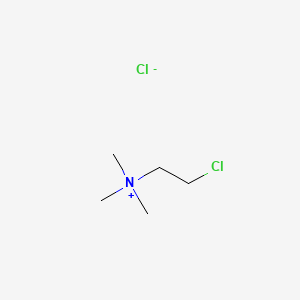

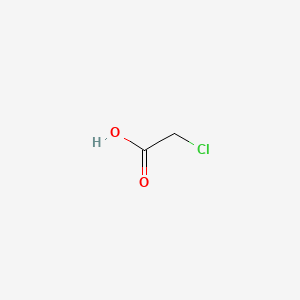

头孢美诺欣盐酸盐的合成涉及多个步骤。该过程始于乙基2-羟基亚氨基-3-氧代丁酸酯用硫酸二甲酯烷基化,然后用分子溴卤化。所得化合物然后用硫脲处理形成乙基(Z)-2-(2-氨基-4-噻唑基)-2-甲氧基亚氨基乙酸酯。 该中间体经过进一步反应,包括酰化和皂化,最终得到最终产物 .

工业生产方法

对于工业规模生产,该工艺经过优化,以确保高收率和纯度。起始原料7-ATCA.HCl在受控条件下进行酰化反应。 最终产物头孢美诺欣盐酸盐通过一系列纯化步骤得到,以去除杂质并确保符合药物标准 .

化学反应分析

反应类型

头孢美诺欣盐酸盐经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢。

还原: 该反应涉及添加氢或去除氧。

取代: 该反应涉及用另一个原子或原子团替换一个原子或原子团。

常见试剂和条件

这些反应中使用的常见试剂包括分子溴、硫脲和硫酸二甲酯。 这些反应通常在受控条件下进行,以确保获得所需产物 .

形成的主要产物

这些反应形成的主要产物包括各种中间体,这些中间体经过进一步加工得到头孢美诺欣盐酸盐。 这些中间体包括乙基(Z)-2-(2-氨基-4-噻唑基)-2-甲氧基亚氨基乙酸酯和其他相关化合物 .

相似化合物的比较

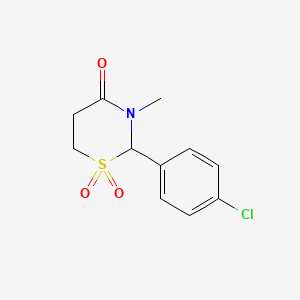

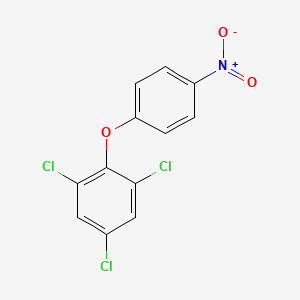

头孢美诺欣盐酸盐类似于其他第三代头孢菌素,如头孢噻肟和头孢呋辛。 它具有独特的特性,包括在β-内酰胺酶存在下具有高稳定性和对革兰氏阳性和革兰氏阴性细菌的广谱活性 . 其他类似化合物包括头孢替坦和头孢泊肟 .

属性

CAS 编号 |

75738-58-8 |

|---|---|

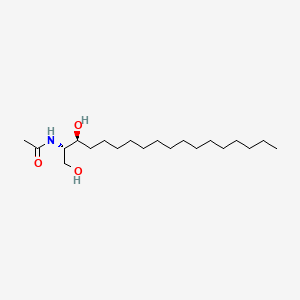

分子式 |

C32H35ClN18O10S6 |

分子量 |

1059.6 g/mol |

IUPAC 名称 |

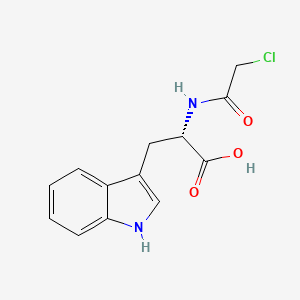

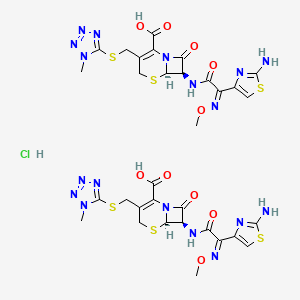

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/2C16H17N9O5S3.ClH/c2*1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7;/h2*5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29);1H/b2*21-8+;/t2*9-,13-;/m11./s1 |

InChI 键 |

MPTNDTIREFCQLK-HRAACVKBSA-N |

手性 SMILES |

CN1N=NN=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)C(=O)O.CN1N=NN=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)C(=O)O.Cl |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl |

规范 SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl |

外观 |

Solid powder |

| 75738-58-8 | |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

65085-01-0 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Cefmenoxime Hydrochloride; SCE 1365 hydrochloride; AB 50912 hemihydrochloride; EINECS 278-299-4; Cefmenoxime hemihydrochloride; Cefmenoxime HCl; SCE1365; Hydrochloride, Cefmenoxime; SCE 1365; SCE-1365; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cefmenoxime hydrochloride exert its antibacterial effect?

A1: Cefmenoxime hydrochloride, a third-generation cephalosporin, acts by inhibiting bacterial cell wall synthesis. [] This is achieved by interfering with the transpeptidation reaction catalyzed by penicillin-binding proteins (PBPs), essential enzymes for peptidoglycan cross-linking. [] The disruption of cell wall integrity leads to bacterial cell death.

Q2: What is the molecular formula and weight of Cefmenoxime hydrochloride?

A2: The molecular formula of Cefmenoxime hydrochloride is C16H18N6O5S2 · HCl, and its molecular weight is 454.92 g/mol. []

Q3: What spectroscopic techniques are commonly employed to elucidate the structure of Cefmenoxime hydrochloride?

A3: Various spectroscopic techniques, including UV, IR, MS, 1H-NMR, and 13C-NMR, have been extensively used to characterize the structure of Cefmenoxime hydrochloride. [, ] These techniques provide valuable information about the functional groups, molecular weight, and connectivity of atoms within the molecule, facilitating structural elucidation.

Q4: What is the compatibility of Cefmenoxime hydrochloride with different infusion solutions for intravenous administration?

A4: Studies have shown that Cefmenoxime hydrochloride exhibits good compatibility with various infusion solutions, including fructose injection, invert sugar injection, invert sugar electrolyte injection, xylitol injection, and xylitol and sodium chloride injection. [] This compatibility ensures the stability and efficacy of Cefmenoxime hydrochloride when administered intravenously in clinical settings.

Q5: How does temperature affect the stability of Cefmenoxime hydrochloride in 5% invert sugar injection?

A5: While Cefmenoxime hydrochloride remains stable in 5% invert sugar injection for up to 6 hours at 25°C, its stability is compromised at 37°C, showing a significant content reduction (19.43%) within the same timeframe. [] This highlights the importance of temperature control during storage and administration.

Q6: What strategies can be employed to enhance the solubility and bioavailability of Cefmenoxime hydrochloride?

A6: Researchers have explored formulating Cefmenoxime hydrochloride as nanoparticles of its amorphous form to improve its solubility and bioavailability. [] This approach aims to overcome the limitations associated with the crystalline form, potentially leading to enhanced therapeutic outcomes.

Q7: Can Cefmenoxime hydrochloride be combined with pediatric compound amino acid injection (19AA-I)?

A7: Yes, a pharmaceutical composition combining Cefmenoxime hydrochloride and pediatric compound amino acid injection (19AA-I) has been developed. [] This combination aims to simplify administration and improve medication safety for pediatric patients.

Q8: What analytical techniques are used to determine the content of Cefmenoxime hydrochloride in pharmaceutical preparations?

A8: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying Cefmenoxime hydrochloride in pharmaceutical formulations. [, ] This method allows for accurate and precise determination of drug concentration, ensuring product quality and consistency.

Q9: What method can be used to determine residual ethanol in Cefmenoxime hydrochloride?

A9: Capillary gas chromatography has been successfully employed for determining residual ethanol in Cefmenoxime hydrochloride. [] This method offers high sensitivity and accuracy, ensuring compliance with regulatory standards for solvent residues in pharmaceutical products.

Q10: What is the efficacy of Cefmenoxime hydrochloride against common bacterial pathogens?

A10: Cefmenoxime hydrochloride demonstrates broad-spectrum activity against various gram-negative and gram-positive bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. [] Clinical studies have confirmed its efficacy in treating a range of infections, including respiratory tract infections and urinary tract infections. [, , ]

Q11: Has Cefmenoxime hydrochloride been investigated for its efficacy in treating acute rhinosinusitis in children?

A11: A clinical study explored the effectiveness of nasal nebulizer therapy with Cefmenoxime hydrochloride in children with acute rhinosinusitis. [] The results showed a cure rate of 68% in the Cefmenoxime hydrochloride nebulizer group, indicating its potential benefit in managing this condition.

Q12: Has Cefmenoxime hydrochloride shown any effect on drug-resistant organisms in clinical settings?

A12: In a study investigating the use of nasal drops of povidone iodine for acute rhinosinusitis in children, Cefmenoxime hydrochloride was found to be effective in eradicating penicillin-intermediately resistant Streptococcus pneumoniae (PISP) and methicillin-resistant Staphylococcus aureus (MRSA) in some cases. [] This finding suggests a potential role for Cefmenoxime hydrochloride in managing infections caused by drug-resistant organisms.

Q13: Are there any known mechanisms of bacterial resistance to Cefmenoxime hydrochloride?

A13: While Cefmenoxime hydrochloride exhibits broad-spectrum activity, bacteria can develop resistance through mechanisms such as the production of beta-lactamases, enzymes capable of hydrolyzing the beta-lactam ring present in cephalosporins, rendering them inactive. []

Q14: What are the common adverse drug events (ADEs) associated with Cefmenoxime hydrochloride?

A14: Analysis of ADE databases revealed that ADEs associated with Cefmenoxime hydrochloride primarily involved the skin and its appendages, accounting for a significant portion of reported cases. [] This information highlights the importance of monitoring for and managing potential adverse effects during Cefmenoxime hydrochloride therapy.

Q15: Has Cefmenoxime hydrochloride been explored for targeted drug delivery applications?

A15: While the provided research doesn't specifically delve into targeted drug delivery using Cefmenoxime hydrochloride, formulating it as nanoparticles of its amorphous form [] holds promise for improving its delivery to specific tissues or cells. Further research could explore incorporating targeting ligands onto these nanoparticles to achieve more selective drug delivery and enhance therapeutic outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。